molecular formula C19H17BrN2O4S2 B385300 4-bromo-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide CAS No. 620590-26-3

4-bromo-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide

Cat. No. B385300
CAS RN: 620590-26-3
M. Wt: 481.4g/mol
InChI Key: IGYDGGFRFQEQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-bromo-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide” is a nitrogen-rich organic compound . It is related to the synthesis of a formazan and a verdazyl radical .

Scientific Research Applications

Photodynamic Therapy Application

One notable application of compounds related to 4-bromo-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide is in photodynamic therapy, specifically in the treatment of cancer. The compound (E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene) amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide substituted zinc(II) phthalocyanine, for instance, has been synthesized and characterized for its properties which make it a potential photosensitizer for photodynamic therapy in cancer treatment. Its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are significant for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Activity

Another application is the synthesis of thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, which have shown promising results in anticonvulsant activity. These compounds, such as 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, have been synthesized and characterized. Some of them, specifically compounds 4i and 4n, exhibit significant anticonvulsant activity and are recommended for further studies (Vijaya Raj & Narayana, 2006).

Antibacterial and Antifungal Properties

The derivatives of this compound family also demonstrate antibacterial and antifungal properties. For instance, novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides have been synthesized, showing potential as antimicrobial agents. The base-catalyzed cyclization of corresponding 1-(benzo(d)thiazol-2-yl)-3-aroylthioureas to these benzamides highlights the versatility of these compounds in synthesizing potentially beneficial antimicrobial agents (Saeed & Rafique, 2013).

Anticancer Potency

Additionally, these compounds have been evaluated for anticancer potency. For example, N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives showed significant anticancer efficiency against various cancer cell lines. Compounds like 4e, bearing a 4-methoxyphenyl moiety, exhibited high antitumor efficiency, especially against the MCF-7 breast adenocarcinoma cell line, indicating their potential as anticancer agents (Turan-Zitouni et al., 2018).

properties

IUPAC Name

4-bromo-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S2/c1-26-15-4-2-3-14(9-15)22-16-10-28(24,25)11-17(16)27-19(22)21-18(23)12-5-7-13(20)8-6-12/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYDGGFRFQEQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide

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